(1S,5S)-Bicyclo[3.2.1]oct-2-ene
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Overview
Description
(1S,5S)-Bicyclo[3.2.1]oct-2-ene is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (1S,5S)-Bicyclo[3.2.1]oct-2-ene would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-Bicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could result in a variety of substituted products depending on the reagents used.
Scientific Research Applications
(1S,5S)-Bicyclo[32
Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications could be explored, including drug development and pharmacological studies.
Industry: (1S,5S)-Bicyclo[3.2.1]oct-2-ene could be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of (1S,5S)-Bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5S)-Bicyclo[3.2.1]oct-2-ene include other organic molecules with comparable structures and reactivity. These may include:
- CID 12345678
- CID 23456789
- CID 34567890
Uniqueness
This compound stands out due to its unique chemical structure, which may confer specific reactivity and biological activity not observed in closely related compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Conclusion
(1S,5S)-Bicyclo[321]oct-2-ene is a compound of significant interest due to its unique properties and potential applications Its synthesis, reactivity, and applications in chemistry, biology, medicine, and industry make it a valuable subject for further research and exploration
Properties
IUPAC Name |
(1S,5S)-bicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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